8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

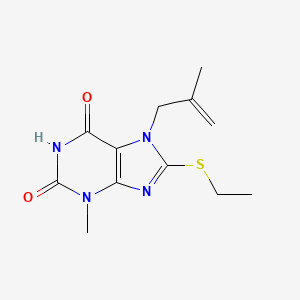

8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-based heterocyclic compound characterized by substitutions at positions 3, 7, and 8 of the purine scaffold. The molecule features:

- 3-methyl group: Enhances steric bulk and modulates electronic properties.

- 7-(2-methylprop-2-en-1-yl) (isoprenyl) group: Introduces aliphatic unsaturation, influencing conformational flexibility and hydrophobic interactions.

This compound belongs to a class of purine-2,6-dione derivatives, which are frequently explored for their biological activities, including kinase inhibition and adenosine receptor modulation .

Properties

IUPAC Name |

8-ethylsulfanyl-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-5-19-12-13-9-8(16(12)6-7(2)3)10(17)14-11(18)15(9)4/h2,5-6H2,1,3-4H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZJWLRDIYHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₅FN₄

- Molecular Weight : 304.34 g/mol

- CAS Number : 377058-49-6

The structure of 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline includes a fluorophenyl group that enhances its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(3-fluorophenyl)-7-methyl-3-phenyl-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of iNOS and COX-2 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown efficacy against breast cancer cells by inducing apoptosis through caspase activation.

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | >10 | Reduced cell viability via apoptosis |

A recent study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to significant reductions in cell viability and induced markers of apoptosis.

Antimicrobial Properties

Preliminary studies suggest that 1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline possesses antimicrobial properties against various bacterial strains. The compound's effectiveness varies with different strains, indicating its potential as an antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of pyrazolo[4,3-c]quinolines, including our compound. The results indicated a significant reduction in NO production with an IC50 value comparable to established anti-inflammatory agents.

Case Study 2: Anticancer Mechanisms

In a detailed investigation of its anticancer mechanisms, researchers found that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of apoptotic pathways involving PARP cleavage and caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized against analogs with variations at positions 7 and 8. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthetic approaches:

Table 1: Structural and Functional Comparison

Key Observations

Position 8 Substituents :

- Thioether groups (e.g., ethylsulfanyl, methylsulfanyl) improve metabolic stability compared to mercapto (-SH) derivatives (e.g., ’s 8-mercapto compounds), which are prone to oxidation or disulfide formation .

- Bulky or aromatic substituents (e.g., 2-chlorobenzyl in ) may sterically hinder target binding but enhance selectivity .

Position 7 Substituents: Aliphatic chains (e.g., pentyl, isopentyl) increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

Physicochemical Properties :

- Melting points (mp) vary significantly: Compound 20 in (8-styryl derivative) has mp 230°C, while longer alkyl chains (e.g., decylsulfanyl in ) likely lower mp due to disrupted crystallinity .

- NMR shifts for methyl groups (e.g., N1-CH3 at δ 3.27–3.63 ppm in ) align with electronic environments of substituents .

Synthetic Approaches: Thioether derivatives are typically synthesized via nucleophilic substitution (e.g., displacement of halogen at C8 by thiols) . Isoprenyl groups (C7) may be introduced using alkylation or Mitsunobu reactions, as seen in purine chemistry .

Research Findings and Implications

- Isoprenyl at C7 may mimic prenylated proteins, suggesting utility in targeting Ras-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.